molecular formula C8H5Mo- B577094 Cyclopentadienylmolybdenum(I) tricarbon CAS No. 12176-06-6

Cyclopentadienylmolybdenum(I) tricarbon

Cat. No.: B577094
CAS No.: 12176-06-6
M. Wt: 197.078
InChI Key: JNHSSDHHQNJPQY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentadienylmolybdenum(I) tricarbon is typically synthesized through the reaction of molybdenum hexacarbonyl (( \text{Mo}(\text{CO})_6 )) with sodium cyclopentadienide (( \text{NaCp} )). The reaction proceeds as follows: [ \text{Mo}(\text{CO})_6 + 2 \text{NaCp} \rightarrow \text{Na}_2[\text{Mo}(\text{CO})_3(\text{Cp})_2] ] This intermediate is then oxidized to form the final product .

Industrial Production Methods: While the compound is primarily synthesized in laboratory settings for research purposes, industrial-scale production methods involve similar reaction pathways but are optimized for higher yields and purity. These methods often employ advanced purification techniques to isolate the compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions: Cyclopentadienylmolybdenum(I) tricarbon undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclopentadienylmolybdenum(I) tricarbon has a wide range of applications in scientific research:

Mechanism of Action

Cyclopentadienylmolybdenum(I) tricarbon can be compared with other similar compounds, such as:

  • Cyclopentadienyltungsten tricarbonyl dimer (( \text{Cp}_2\text{W}_2(\text{CO})_6 ))
  • Cyclopentadienylchromium tricarbonyl dimer (( \text{Cp}_2\text{Cr}_2(\text{CO})_6 ))

Uniqueness:

Comparison with Similar Compounds

Biological Activity

Cyclopentadienylmolybdenum(I) tricarbon (CpMo(CO)₃) is an organometallic compound that has garnered interest in various scientific fields, particularly in catalysis and biological applications. Its unique structure and reactivity make it a subject of extensive research. This article examines the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structure and Synthesis

This compound consists of a molybdenum center coordinated to three carbonyl groups and a cyclopentadienyl ligand. The general formula can be represented as CpMo(CO)₃. The synthesis typically involves the reaction of molybdenum hexacarbonyl with sodium cyclopentadienide, leading to the formation of the desired compound through reduction processes .

This compound exhibits several biological activities, primarily attributed to its ability to interact with biological macromolecules and influence biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain metalloproteins, affecting their catalytic activities. This inhibition can lead to significant changes in metabolic pathways.
  • Metal Chelation : The presence of molybdenum allows for chelation with various biomolecules, potentially altering their functions. This property is particularly relevant in drug design, where metal-based drugs can target specific enzymes or receptors.
  • Antioxidant Properties : Some studies suggest that this compound may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress within cells.

Case Studies

  • Anticancer Activity : Research has indicated that this compound can induce apoptosis in cancer cells through the modulation of cellular signaling pathways. In vitro studies demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS), triggering cell death mechanisms in various cancer cell lines .
  • Antimicrobial Effects : A study investigating the antimicrobial properties of this compound revealed its effectiveness against specific bacterial strains. The compound exhibited significant inhibitory effects on the growth of Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .
  • Neuroprotective Effects : Recent findings suggest that this compound may protect neuronal cells from oxidative damage. In models of neurodegenerative diseases, this compound reduced cell death and inflammation markers, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
Enzyme InhibitionInhibits metalloproteins affecting metabolism ,
Anticancer ActivityInduces apoptosis in cancer cell lines ,
Antimicrobial EffectsEffective against Gram-positive bacteria
Neuroprotective EffectsReduces oxidative stress in neuronal cells

Properties

InChI

InChI=1S/C5H5.3C.Mo/c1-2-4-5-3-1;;;;/h1-3H,4H2;;;;/q-1;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHSSDHHQNJPQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C].[C].[C].C1C=CC=[C-]1.[Mo]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Mo-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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